4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate is a phosphonate ester compound with the molecular formula C14H27O7P and a molecular weight of 338.33 g/mol. It is characterized by the presence of a tert-butyl group, an ethyl group, and a diethoxyphosphoryl moiety attached to a succinate backbone. This compound is noted for its unique structure, which combines both organic and phosphorus-containing functionalities, making it of interest in various chemical and biological applications .
These reactions are essential for its use in synthetic pathways for more complex molecules .
The synthesis of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate typically involves:
These methods highlight the multi-step nature of synthesizing this compound, reflecting its complexity .
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate has potential applications in various fields:
These applications underscore its versatility in both industrial and research settings .
Interaction studies involving 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate would likely focus on its reactivity with biological molecules or other chemical species. Investigating how it interacts with enzymes or receptors could provide insights into its potential therapeutic effects or toxicity profiles. Additionally, studying its interactions with metal ions could reveal applications in catalysis or material stabilization .
Several compounds share structural similarities with 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Diethyl phosphonate | Phosphate ester without alkyl substituents | Simpler structure, widely used as a reagent |
Ethyl 2-phosphonopropanoate | Contains a propanoate backbone | Different backbone length |
Methyl 2-phosphonobutanoate | Phosphate ester with a butanoate backbone | Variation in chain length |
These compounds highlight the uniqueness of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate due to its specific tert-butyl and ethyl substitutions along with the diethoxyphosphoryl group, which may impart distinct chemical properties and biological activities not found in simpler phosphonates .